Brimonidine/brinzolamide
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Overview
Description
Brimonidine/brinzolamide is an ophthalmic suspension used to reduce intraocular pressure in patients with open-angle glaucoma or ocular hypertension. It contains two active ingredients: brinzolamide and brimonidine tartrate. Brinzolamide is a carbonic anhydrase inhibitor, while brimonidine tartrate is an alpha-2 adrenergic receptor agonist .
Preparation Methods
Synthetic Routes and Reaction Conditions
Brinzolamide is synthesized through a multi-step process involving the reaction of 4-(ethylamino)-2-hydroxybenzenesulfonamide with 2-chloro-1,1,1-trifluoroethane under basic conditions to form the intermediate compound. This intermediate is then cyclized to form brinzolamide .
Brimonidine tartrate is synthesized by reacting 5-bromo-6-chloro-2-imidazolidinone with 2,3-dichlorophenylacetonitrile in the presence of a base to form the intermediate compound. This intermediate is then hydrolyzed and reacted with tartaric acid to form brimonidine tartrate .
Industrial Production Methods
The industrial production of Brimonidine/brinzolamide involves the combination of brinzolamide and brimonidine tartrate in a sterile, preserved ophthalmic suspension formulation. The suspension is prepared by dissolving the active ingredients in a suitable solvent, followed by sterilization and packaging .
Chemical Reactions Analysis
Types of Reactions
Brimonidine/brinzolamide undergoes various chemical reactions, including:
Oxidation: Brinzolamide can undergo oxidation reactions in the presence of strong oxidizing agents.
Reduction: Brimonidine tartrate can undergo reduction reactions in the presence of reducing agents.
Substitution: Both brinzolamide and brimonidine tartrate can undergo substitution reactions with appropriate reagents
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and bases
Major Products Formed
Oxidation: Oxidized derivatives of brinzolamide and brimonidine tartrate.
Reduction: Reduced derivatives of brinzolamide and brimonidine tartrate.
Substitution: Substituted derivatives of brinzolamide and brimonidine tartrate
Scientific Research Applications
Brimonidine/brinzolamide has several scientific research applications, including:
Mechanism of Action
Brimonidine/brinzolamide exerts its effects through the combined action of brinzolamide and brimonidine tartrate. Brinzolamide inhibits carbonic anhydrase in the ciliary processes of the eye, reducing the production of aqueous humor and thereby lowering intraocular pressure. Brimonidine tartrate, on the other hand, reduces aqueous humor production by blocking adenylate cyclase and increases aqueous humor outflow through the uveoscleral pathway .
Comparison with Similar Compounds
Brimonidine/brinzolamide is compared with other similar compounds used to treat glaucoma and ocular hypertension, such as:
Latanoprost: A prostaglandin analog that increases aqueous humor outflow.
Timolol: A beta-blocker that reduces aqueous humor production.
Dorzolamide: Another carbonic anhydrase inhibitor similar to brinzolamide
Uniqueness
This compound is unique because it combines two active ingredients, brinzolamide and brimonidine tartrate, which work synergistically to reduce intraocular pressure more effectively than either compound alone .
List of Similar Compounds
- Latanoprost
- Timolol
- Dorzolamide
- Bimatoprost
Properties
Molecular Formula |
C23H31BrN8O5S3 |
---|---|
Molecular Weight |
675.6 g/mol |
IUPAC Name |
5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine;(4R)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide |
InChI |
InChI=1S/C12H21N3O5S3.C11H10BrN5/c1-3-14-10-8-15(5-4-6-20-2)23(18,19)12-9(10)7-11(21-12)22(13,16)17;12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8/h7,10,14H,3-6,8H2,1-2H3,(H2,13,16,17);1-4H,5-6H2,(H2,15,16,17)/t10-;/m0./s1 |
InChI Key |
KAKYNGJFPXFCDD-PPHPATTJSA-N |
Isomeric SMILES |
CCN[C@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC.C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br |
Canonical SMILES |
CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC.C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br |
Origin of Product |
United States |
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